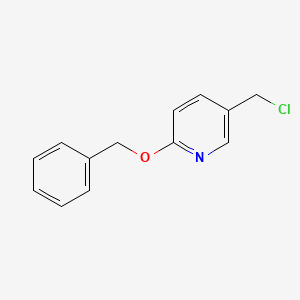
2-(Benzyloxy)-5-(chloromethyl)pyridine
Vue d'ensemble
Description
2-(Benzyloxy)-5-(chloromethyl)pyridine is an organic compound that belongs to the pyridine class. It has a CAS Number of 202595-67-3 and a molecular weight of 233.7 . The IUPAC name for this compound is 2-(benzyloxy)-5-(chloromethyl)pyridine .
Molecular Structure Analysis
The InChI code for 2-(Benzyloxy)-5-(chloromethyl)pyridine is 1S/C13H12ClNO/c14-8-12-6-7-13 (15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 .Chemical Reactions Analysis
2-Chloromethylpyridine, a similar compound, is known to be an alkylating agent and a precursor to pyridine-containing ligands .It has a molecular weight of 233.7 and a storage temperature of 4°C .
Applications De Recherche Scientifique
Spectral Analysis in Various Solvents
The spectral characteristics of compounds similar to 2-(Benzyloxy)-5-(chloromethyl)pyridine have been studied in different solvents. These studies help understand the solute-solvent interactions and the effects of solvent polarity on the electronic absorption and emission properties .
pH-Dependent Studies
Research has shown that the spectral properties of related benzyloxy pyridine compounds can significantly change with pH. This is crucial for developing pH-sensitive probes that can be used in biological and chemical sensors .
Inclusion Complexes with Cyclodextrins
Benzyloxy pyridine derivatives have been used to form inclusion complexes with β-cyclodextrin. These complexes are studied using various spectroscopic methods and have implications in drug delivery systems .
Computational Mechanistic Analysis
The pyridine-boryl radical chemistry, which includes compounds like 2-(Benzyloxy)-5-(chloromethyl)pyridine, has been explored through computational analyses. These studies are vital for understanding reaction mechanisms and developing new synthetic methodologies .
Flexible Perovskite Solar Cells
In the field of renewable energy, specifically in the development of flexible perovskite solar cells, derivatives of chloromethylpyridine have been used as spacer cation additives. This application aims to improve the efficiency and stability of these solar cells, which are promising for portable and wearable electronics .
Safety and Hazards
The safety data sheet for a similar compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that similar compounds, such as pinacol boronic esters, are involved in the protodeboronation process . This process is used in the formal total synthesis of various compounds .
Pharmacokinetics
It’s known that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of 2-(Benzyloxy)-5-(chloromethyl)pyridine.
Result of Action
Similar compounds, such as pinacol boronic esters, are used in the formal total synthesis of various compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-5-(chloromethyl)pyridine. For instance, the pH strongly influences the rate of reaction of similar compounds, such as boronic acids and their esters . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Propriétés
IUPAC Name |
5-(chloromethyl)-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDILQQBHGZXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621452 | |
| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202595-67-3 | |
| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)






![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
